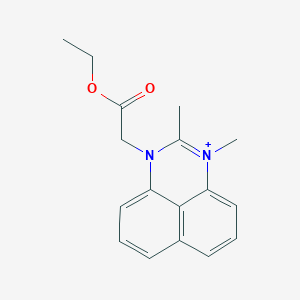
1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a perimidin-3-ium ring system. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium is not fully understood. However, it is believed to work by interacting with biological molecules such as enzymes and proteins. This interaction may result in changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have antioxidant properties, which may be useful in preventing oxidative damage in cells. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium in lab experiments is its potential for use as a catalyst in organic reactions. It is also relatively easy to synthesize using different methods. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium. One direction is to further investigate its potential as a catalyst in organic reactions. Another direction is to study its potential use in the treatment of various diseases, such as cancer and inflammatory conditions. Additionally, research could focus on developing safer and more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium has been achieved using different methods. One of the commonly used methods involves the reaction of 2,3-dimethyl-1H-perimidin-3-ium with ethyl oxalyl chloride. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium has been studied for its potential applications in various scientific fields. It has been found to be useful in the synthesis of other compounds with potential biological activities. This compound has also been studied for its potential use as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C17H19N2O2+ |
|---|---|
Poids moléculaire |
283.34 g/mol |
Nom IUPAC |
ethyl 2-(2,3-dimethylperimidin-3-ium-1-yl)acetate |
InChI |
InChI=1S/C17H19N2O2/c1-4-21-16(20)11-19-12(2)18(3)14-9-5-7-13-8-6-10-15(19)17(13)14/h5-10H,4,11H2,1-3H3/q+1 |
Clé InChI |
DAZPLALDVYWHGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=[N+](C2=CC=CC3=C2C1=CC=C3)C)C |
SMILES canonique |
CCOC(=O)CN1C(=[N+](C2=CC=CC3=C2C1=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)

![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)
